Indole-4,7-diol, 3-(2-aminopropyl)-
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Overview
Description
Indole-4,7-diol, 3-(2-aminopropyl)- is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole-4,7-diol, 3-(2-aminopropyl)-, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indole core .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of water as a solvent, has been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Indole-4,7-diol, 3-(2-aminopropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives .
Scientific Research Applications
Indole-4,7-diol, 3-(2-aminopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of Indole-4,7-diol, 3-(2-aminopropyl)- involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, modulate enzyme activities, and influence cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
3-(2-aminoethyl)-1H-indole-5,7-diol: Another indole derivative with similar structural features.
Indole-3-acetic acid: A plant hormone with a different functional group but similar indole core.
Uniqueness
Indole-4,7-diol, 3-(2-aminopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55206-17-2 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(3-aminopropyl)-1H-indole-4,7-diol |
InChI |
InChI=1S/C11H14N2O2/c12-5-1-2-7-6-13-11-9(15)4-3-8(14)10(7)11/h3-4,6,13-15H,1-2,5,12H2 |
InChI Key |
KWJHDFUOWZGKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=CN2)CCCN)O |
Origin of Product |
United States |
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